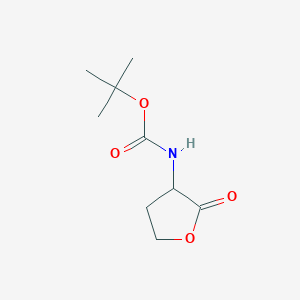

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate

Description

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is a carbamate-protected amino alcohol derivative featuring a tetrahydrofuran (THF) ring with a ketone group at position 2 and a tert-butoxycarbonyl (Boc) group at position 2. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves as a temporary protecting agent for amines during multi-step reactions . Its structural rigidity and stereochemical versatility (e.g., (S)-enantiomers) make it valuable for asymmetric catalysis and drug design .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132957-40-5, 146514-35-4 | |

| Record name | tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(2-oxooxolan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Boc Protection of 3-Aminotetrahydrofuran-2-one

The most straightforward route involves reacting 3-aminotetrahydrofuran-2-one with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method leverages the nucleophilicity of the amine to form the carbamate linkage.

Typical Reaction Conditions

-

Reagents : Boc₂O (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), triethylamine (2.0 equivalents).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature (RT).

-

Time : 4–6 hours.

-

Workup : Sequential washes with aqueous HCl (1M), sodium bicarbonate, and brine, followed by drying over anhydrous sodium sulfate and solvent evaporation.

The product is typically isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water, yielding 75–85% purity.

Mechanistic Insight

The base (triethylamine) deprotonates the amine, enhancing its nucleophilic attack on the electrophilic carbonyl carbon of Boc₂O. DMAP catalyzes the reaction by stabilizing the transition state through hydrogen bonding.

Cyclization of Functionalized Precursors

An alternative approach involves synthesizing the tetrahydrofuran ring through intramolecular lactonization or aldol cyclization, followed by Boc protection. For example:

Step 1 : Aldol Cyclization

A β-keto ester undergoes base-mediated aldol addition with an aldehyde, forming a γ-lactone intermediate. For instance, methyl 4-chloroacetoacetate reacts with benzaldehyde in the presence of potassium hydroxide to yield tetrahydrofuran-2-one derivatives.

Step 2 : Amination and Boc Protection

The lactone is subjected to amination (e.g., via Curtius rearrangement or Hofmann degradation) to introduce the amine group, which is subsequently protected with Boc₂O under standard conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DCM or THF favor Boc protection by stabilizing ionic intermediates, while higher temperatures (RT vs. 0°C) accelerate reaction rates but risk side reactions such as Boc group hydrolysis.

Table 1. Solvent Optimization for Boc Protection

Catalytic Systems

DMAP is preferred over weaker bases like pyridine due to its superior nucleophilic assistance. However, excess DMAP (>0.2 equivalents) may lead to side reactions, necessitating precise stoichiometric control.

Characterization and Analytical Data

The synthesized compound is characterized by:

-

Spectroscopy :

-

Chromatography : Retention time of 8.2 min (HPLC, C18 column, acetonitrile/water 70:30).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and sustainability:

-

Continuous Flow Reactors : Microreactors enhance heat/mass transfer, reducing reaction times by 30% compared to batch processes.

-

Solvent Recycling : DCM is recovered via distillation, minimizing waste.

-

Suppliers : Major producers include Shanghai Haohong Scientific Co., Ltd. (China) and Merck KGaA (Germany), offering bulk quantities with ≥95% purity.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different furan derivatives, while reduction can produce various carbamate derivatives .

Scientific Research Applications

Organic Synthesis

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate serves as a versatile intermediate in organic synthesis, particularly in the formation of lactones and other cyclic compounds. Its ability to undergo various functionalizations makes it an attractive building block for complex molecules.

Case Study: Synthesis of Lactones

In a study focused on synthesizing lactones, researchers utilized t-BOC-HSL as a precursor to develop new derivatives through organocatalytic processes. The reactions showed high enantioselectivity and yields, demonstrating the compound's utility in creating biologically relevant structures .

Biochemical Applications

t-BOC-HSL has been investigated for its role in quorum sensing and bacterial communication. It acts as a signaling molecule in various bacterial species, influencing biofilm formation and virulence.

Case Study: Quorum Sensing in Bacteria

A study characterized the biochemical properties of AidC, a quorum-sensing protein that utilizes t-BOC-HSL as a substrate. The research highlighted how this compound facilitates communication among bacterial populations, impacting their collective behavior .

Pharmaceutical Development

The compound has potential applications in drug development, particularly as an inhibitor for acid ceramidase enzymes implicated in several disorders, including cancer and neurodegenerative diseases.

Case Study: Acid Ceramidase Inhibitors

Research has shown that t-BOC-HSL can act as a scaffold for designing new inhibitors targeting acid ceramidase, which is involved in the metabolism of sphingolipids. This approach could lead to novel treatments for conditions such as melanoma and lysosomal storage disorders .

Summary of Applications

The diverse applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for lactone synthesis and other cyclic compounds with high enantioselectivity |

| Biochemical Research | Signaling molecule in quorum sensing, influencing bacterial behavior |

| Pharmaceutical Development | Potential scaffold for developing acid ceramidase inhibitors for treating various diseases |

Mechanism of Action

The mechanism of action of tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Stereoisomeric Variants

The (S)-configured enantiomer, (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate, is a key stereoisomer with distinct physicochemical properties. Compared to its racemic counterpart, the (S)-enantiomer exhibits higher enantiomeric excess (ee) in chiral synthesis, as demonstrated in asymmetric hydrogenation protocols . NMR data for the (S)-enantiomer show characteristic splitting patterns in $^{1}\text{H}$ and $^{13}\text{C}$ spectra due to its stereochemistry, differentiating it from non-chiral analogs .

Cyclic Ketone-Based Carbamates

Structural analogs with varying ring sizes and substituents include:

Key Observations :

Heterocyclic Carbamates with Aromatic Moieties

- Coumarin Derivatives : tert-Butyl (7-chloro-4-hydroxy-2-oxo-2H-chromen-3-yl)carbamate () incorporates a coumarin scaffold. Unlike the THF analog, this compound exhibits UV absorption at 310 nm due to the aromatic system, enhancing its utility in photochemical studies .

- Pyrazolo-Pyrimidine Derivatives: Compounds like tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate () demonstrate expanded bioactivity (e.g., kinase inhibition) but require harsher synthetic conditions (e.g., Pd-catalyzed cross-coupling) .

Physicochemical and Spectroscopic Data

Biological Activity

tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which contributes to its reactivity and interaction with biological targets. The molecular formula is , and it has a molar mass of approximately 199.25 g/mol. The presence of the tert-butyl group enhances its solubility and stability in various solvents, making it suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can act as an inhibitor or activator depending on the biological context:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the activity of these enzymes and influencing cellular processes.

- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective properties by modulating inflammatory responses in neuronal cells .

Applications in Drug Development

This compound serves as a precursor in the synthesis of various biologically active compounds. Its derivatives are being explored for potential therapeutic applications, particularly in:

- Alzheimer's Disease : Compounds derived from this carbamate have shown promise in inhibiting amyloid-beta aggregation, a key pathological feature of Alzheimer's disease .

- Cancer Research : Some studies suggest that derivatives may possess cytotoxic effects against cancer cell lines, indicating potential applications in oncology.

Study 1: Neuroprotective Effects Against Amyloid-beta

A study investigated the effects of a derivative of this compound on astrocyte cells treated with amyloid-beta 1-42. The results indicated that treatment with this compound reduced TNF-alpha levels compared to controls, suggesting a protective effect against inflammation induced by amyloid-beta .

Study 2: Synthesis and Biological Evaluation

In another research effort, novel derivatives were synthesized based on the core structure of this compound. These derivatives were evaluated for their ability to inhibit β-secretase activity, which is crucial for amyloid-beta production. The findings demonstrated that some derivatives significantly reduced β-secretase activity compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotection, enzyme inhibition | Modulation of inflammatory pathways |

| M4 Compound | Amyloid-beta inhibition | β-secretase inhibition |

| Similar Carbamates | Varies by structure | Diverse mechanisms depending on functional groups |

Q & A

Q. What are the common synthetic routes for tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate in academic research?

The compound is synthesized via methodologies such as asymmetric Mannich reactions and biocatalytic procedures . For instance, the asymmetric Mannich reaction enables stereoselective formation of β-amino carbonyl intermediates using chiral catalysts, as demonstrated in the synthesis of structurally analogous carbamates . Biocatalytic approaches, such as chemoselective enzymatic reactions, have also been employed to generate lactonized intermediates with high regioselectivity, which are critical for pharmaceutical applications . Key steps include:

- Activation of the carbamate group using Boc (tert-butoxycarbonyl) protection.

- Use of anhydrous solvents (e.g., acetonitrile) under inert atmospheres to prevent hydrolysis.

- Purification via column chromatography to isolate enantiomerically pure products.

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the tetrahydrofuran ring and carbamate functionality.

- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., exact mass 201.1312 g/mol) .

- X-ray Crystallography : Resolves conformational ambiguities by analyzing hydrogen-bonding patterns and molecular packing in solid-state structures .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and carbamate (N–H) vibrational modes.

Q. What precautions are necessary when handling this compound in laboratory settings?

- Stability : Store at room temperature in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation .

- Reactivity : Avoid strong acids/bases and oxidizing agents, which may cleave the Boc group or oxidize the tetrahydrofuran ring .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, employ NIOSH-approved respirators (e.g., P95 filters) .

Advanced Research Questions

Q. How can crystallographic studies resolve conformational ambiguities in this compound derivatives?

X-ray crystallography reveals intermolecular interactions (e.g., C=O···H–N hydrogen bonds) that stabilize specific conformations. For example, Baillargeon et al. (2017) demonstrated that tert-butyl carbamate derivatives form layered crystal structures dominated by weak hydrogen bonds, which influence solubility and reactivity . Key steps for analysis:

- Grow single crystals via slow evaporation in nonpolar solvents.

- Refine diffraction data to map electron density and assign stereochemistry.

- Compare experimental data with computational models (e.g., DFT) to validate conformational preferences.

Q. What strategies address contradictory reactivity data in carbamate derivatives during synthesis?

Contradictions often arise from variations in reaction conditions:

- Solvent Effects : Polar aprotic solvents (e.g., THF) may favor nucleophilic substitution, while nonpolar solvents stabilize intermediates .

- Catalyst Optimization : Chiral catalysts (e.g., proline derivatives) can alter enantioselectivity in asymmetric reactions .

- Controlled Experiments : Systematically vary temperature, stoichiometry, and protecting groups to isolate variables. For example, conflicting reports on Boc-group stability under acidic conditions require pH-controlled kinetic studies .

Q. How to design experiments to optimize enantiomeric purity in asymmetric synthesis of this compound?

- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (R)- or (S)-configured amines) to direct stereochemistry .

- Dynamic Kinetic Resolution (DKR) : Use bifunctional catalysts to simultaneously racemize intermediates and promote selective bond formation.

- Analytical Validation : Employ chiral HPLC or capillary electrophoresis to quantify enantiomeric excess (ee). For example, Troiani et al. (2011) achieved >99% ee in lactonized intermediates using biocatalytic methods .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference experimental results with computational simulations (e.g., molecular docking) to identify steric or electronic mismatches .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volume, catalyst loading, and purification protocols to maintain yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.